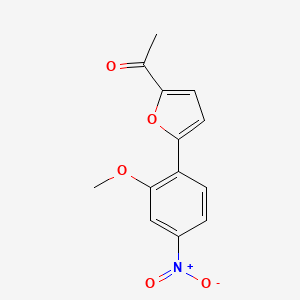

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-8(15)11-5-6-12(19-11)10-4-3-9(14(16)17)7-13(10)18-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAIQYXRHXFAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-nitrophenylboronic acid and 5-bromo-2-furancarboxaldehyde.

Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-(2-Methoxy-4-aminophenyl)furan-2-yl)ethanone.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Overview

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone is a substituted furan derivative that has garnered interest in various scientific fields due to its unique structural features. The compound contains both a methoxy and a nitro group, which enhance its chemical reactivity and potential biological activities. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for developing new compounds with tailored properties.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antibacterial Properties : The compound may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : Its structural features suggest potential interactions with enzymes involved in inflammatory processes.

The presence of both methoxy and nitro groups enhances its lipophilicity, which may improve membrane penetration and bioavailability.

Medical Applications

This compound is being investigated for its potential use in drug development. Specific areas of interest include:

- Targeted Drug Design : The compound's unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

- Anticancer Activity : Preliminary studies suggest that it may interfere with cellular processes such as DNA replication or induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methoxy group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone: Similar structure with a chloro group instead of a methoxy group.

1-(5-(2-Fluoro-4-nitrophenyl)furan-2-yl)ethanone: Similar structure with a fluoro group instead of a methoxy group.

Uniqueness

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern can result in distinct biological activities and chemical behavior compared to its analogs.

Biological Activity

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone, also known by its IUPAC name, exhibits a unique chemical structure that positions it as a compound of interest in medicinal chemistry. This compound is part of a broader class of furan derivatives, which have been noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO4, with a molecular weight of 231.207 g/mol. The compound features a furan ring substituted with a methoxy and nitro group on the phenyl moiety, contributing to its reactivity and biological activity.

Antimicrobial Properties

Several studies have evaluated the antimicrobial potential of furan derivatives, including this compound. A notable study indicated that compounds with similar structures exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | E. coli | 20 µg/mL |

| 1-[5-(4-Nitrophenyl)furan-2-yl]ethanone | Candida albicans | 10 µg/mL |

Anti-inflammatory Effects

Research has shown that furan derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, compounds similar to this compound have been found to reduce the production of TNF-alpha in macrophage cells .

Anticancer Activity

The anticancer potential of this compound was explored through in vitro studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. A study reported that related furan compounds significantly suppressed the growth of A549 lung cancer cells with an IC50 value of approximately 12 µM .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 12 |

| Dantrolene-like hydrazide analogues | MCF7 (breast cancer) | 15 |

| Chalcone derivatives | HeLa (cervical cancer) | 18 |

The biological activities of this compound are attributed to its interaction with various molecular targets. The presence of the nitro group is significant for its electron-withdrawing properties, enhancing the compound's reactivity towards biological targets such as enzymes involved in inflammation and cell proliferation pathways .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in MDPI, researchers synthesized a series of furan derivatives and evaluated their antimicrobial efficacy against common pathogens. The study highlighted that compounds structurally related to this compound displayed promising results against Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Study 2: Anticancer Research

A separate investigation focused on the anticancer properties of furan derivatives revealed that the compound effectively inhibited the growth of several cancer cell lines through induction of apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in targeting cancerous cells .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone be confirmed using spectroscopic methods?

- Methodological Answer : Combine NMR, IR, and mass spectrometry for structural elucidation.

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for nitrophenyl and furan moieties) and methoxy groups (δ ~3.9 ppm). Compare with structurally similar compounds like 1-(5-methyl-2-furanyl)ethanone (δ 2.5 ppm for acetyl CH3) .

- IR Spectroscopy : Identify nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., calculated for C13H11NO5: 285.21 g/mol) and fragmentation patterns .

Q. What synthetic routes are reported for nitro-substituted furyl ethanones, and how can yield be optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2-methoxy-4-nitrophenyl-substituted furan with acetyl chloride in the presence of Lewis acids (e.g., AlCl3). Monitor reaction temperature (0–5°C) to minimize side reactions .

- Cross-Coupling : Use Suzuki-Miyaura coupling for aryl-furan linkages, optimizing palladium catalysts (e.g., Pd(PPh3)4) and base (K2CO3) in THF/water .

- Yield Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates by TLC .

Q. How does the nitro group influence the compound’s stability under varying pH and light conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor by HPLC for nitro group reduction (e.g., formation of amino derivatives) .

- Photostability : Expose to UV light (254 nm) and analyze degradation products via LC-MS. Nitro groups are prone to photolytic cleavage, requiring storage in amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles for methoxy-nitrophenyl substituents?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Compare with published data for 2-methoxy-4-nitrophenyl derivatives. For example, the C-O-C bond angle in methoxy groups ranges from 117.6° to 122.4° depending on steric hindrance .

- DFT Calculations : Validate experimental data using Gaussian09 with B3LYP/6-31G(d) basis sets. Discrepancies >2° may indicate lattice packing effects .

Q. What mechanistic insights explain the electronic effects of the 2-methoxy-4-nitrophenyl group on furan reactivity?

- Methodological Answer :

- Electron Withdrawing Effects : The nitro group decreases electron density on the furan ring, reducing nucleophilic attack at the 5-position. Confirm via Hammett plots using substituent constants (σpara-NO2 = +0.82) .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. Nitro groups lower LUMO energy, enhancing electrophilic substitution at the furan’s 2-position .

Q. How can contradictions in GC retention indices (RI) for acetylated furans be resolved?

- Methodological Answer :

- Column Calibration : Use a DB-1 capillary column with n-alkane RI standards. For 1-(5-methyl-2-furanyl)ethanone, RI = 1596 under isothermal conditions (150°C) .

- Temperature Ramp Validation : Compare RI variability across ramps (e.g., 5°C/min vs. 10°C/min). Discrepancies >10 RI units suggest co-elution with impurities; confirm via GC-MS .

Q. What strategies mitigate organic degradation during prolonged spectroscopic analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.